molecular formula C9H10ClFN2 B13040995 (R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine

Cat. No.: B13040995
M. Wt: 200.64 g/mol
InChI Key: FRWUUYAEAFLDLQ-MRVPVSSYSA-N
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Description

®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine typically involves multi-step organic reactions. One common approach might include:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Halogenation: Introduction of chlorine and fluorine atoms to the pyridine ring using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.

    Alkylation: The pyridine derivative is then alkylated with a but-3-EN-1-amine moiety under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might convert the double bond in the but-3-EN-1-amine moiety to a single bond, forming a saturated amine.

    Substitution: The halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce saturated amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological processes or as a precursor for bioactive molecules.

Medicine

    Drug Development:

Industry

    Agrochemicals: Used in the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism by which ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine: can be compared with other pyridine derivatives such as:

Uniqueness

The uniqueness of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine lies in its specific combination of functional groups, which might confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

InChI

InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m1/s1

InChI Key

FRWUUYAEAFLDLQ-MRVPVSSYSA-N

Isomeric SMILES

C=CC[C@H](C1=C(N=CC(=C1)F)Cl)N

Canonical SMILES

C=CCC(C1=C(N=CC(=C1)F)Cl)N

Origin of Product

United States

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